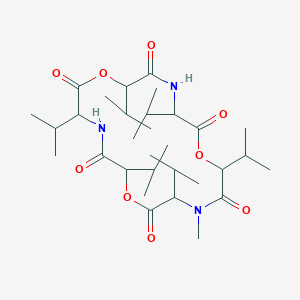![molecular formula C15H9ClF3NO4S B12285921 Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate CAS No. 61405-48-9](/img/structure/B12285921.png)
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat ist eine komplexe organische Verbindung mit der Summenformel C15H9ClF3NO4S. Sie zeichnet sich durch das Vorhandensein einer Nitrobenzoatgruppe, einer Trifluormethylgruppe und einer Chlorphenylsulfanylgruppe aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-4-(trifluormethyl)thiophenol mit Methyl-5-brom-2-nitrobenzoat unter basischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl 5-bromo-2-nitrobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Die Chlorgruppe kann in Gegenwart eines geeigneten Katalysators durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart eines Palladiumkatalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Amine.
Reduktion: Bildung der reduzierten Benzoatderivate.
Substitution: Bildung substituierter Benzoatderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserten pharmakokinetischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. verbesserte thermische Stabilität oder Beständigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe ist dafür bekannt, die Lipophilie der Verbindung zu erhöhen und so ihre Wechselwirkung mit Lipidmembranen und Proteinen zu erleichtern. Die Nitrogruppe kann durch Bioreduktion reaktive Zwischenprodukte bilden, die mit zellulären Komponenten interagieren können und so zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-5-chlor-2-nitrobenzoat
- Methyl-5-{[2-Chlor-4-(trifluormethyl)phenoxy]-2-nitrobenzoat
- Methyl-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxylat
Einzigartigkeit
Methyl-5-{[2-Chlor-4-(trifluormethyl)phenyl]sulfanyl}-2-nitrobenzoat ist einzigartig aufgrund des Vorhandenseins sowohl einer Trifluormethylgruppe als auch einer Nitrobenzoatgruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Entwicklung neuer Pharmazeutika und Materialien.
Eigenschaften
CAS-Nummer |
61405-48-9 |
|---|---|
Molekularformel |
C15H9ClF3NO4S |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
methyl 5-[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO4S/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 |
InChI-Schlüssel |
DDHHWTSFMQJGTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


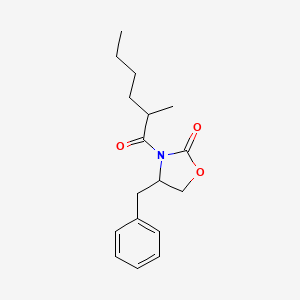

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)



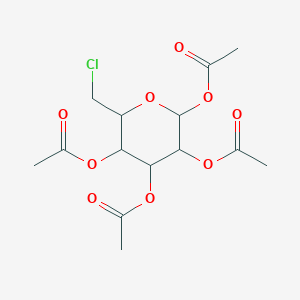
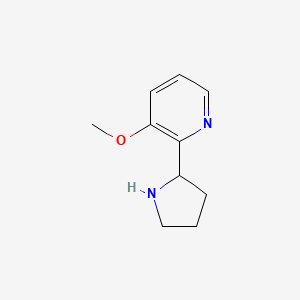
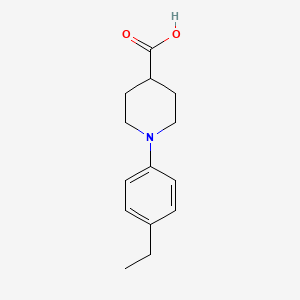
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)

